(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine
Description
(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine is a heterocyclic compound featuring a pyrazolo[4,5-e]pyrimidine core fused with a pyrazole and pyrimidine ring system. Key structural features include:
- Core structure: The pyrazolo[4,5-e]pyrimidine scaffold provides a rigid bicyclic framework with nitrogen atoms at strategic positions, enabling hydrogen bonding and π-π interactions critical for biological activity.
- Substituents: 4-Methylphenyl group: Attached via an amine linkage at position 4 of the pyrimidine ring, this aromatic substituent enhances lipophilicity and may influence receptor binding.
Its structural complexity necessitates advanced crystallographic validation tools such as SHELX for refinement and ORTEP-3 for 3D visualization .
Properties
IUPAC Name |
N-(4-methylphenyl)-1-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-17-10-12-18(13-11-17)25-21-20-16-24-29(19-8-4-2-5-9-19)22(20)27-23(26-21)28-14-6-3-7-15-28/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVSAHSLMFYOHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrazole Derivatives
A widely adopted approach involves cyclizing 4-aminopyrazole-5-carboxamide derivatives with formamidine acetate under refluxing conditions. For example, 4-amino-1-phenylpyrazole-5-carboxamide reacts with formamidine acetate in dimethylformamide (DMF) at 120°C for 12 hours, yielding 1-phenylpyrazolo[4,5-e]pyrimidin-4(5H)-one. This intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 80°C for 6 hours to produce 4,6-dichloro-1-phenylpyrazolo[4,5-e]pyrimidine.
Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyclization | Formamidine acetate | DMF | 120°C | 12 h | 68% |
| Chlorination | POCl₃/PCl₅ | Toluene | 80°C | 6 h | 82% |
Diazotization-Cyclization Sequence
Alternative routes employ diazotization of 5-aminopyrazole-4-carbonitrile derivatives followed by intramolecular cyclization. Sodium nitrite and hydrochloric acid generate the diazonium intermediate, which undergoes spontaneous cyclization in aqueous ethanol to form the pyrazolo[4,5-e]pyrimidine core. This method offers improved regiocontrol but requires careful pH management (pH 4–5) to prevent byproduct formation.
Regioselective Functionalization Strategies
The dichlorinated intermediate (4,6-dichloro-1-phenylpyrazolo[4,5-e]pyrimidine) serves as the platform for installing the 4-methylphenylamine and piperidine substituents.
Amination at Position 4
Nucleophilic aromatic substitution (SNAr) with 4-methylphenylamine proceeds efficiently in the presence of catalytic copper(I) iodide (CuI) and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 100°C. The electron-deficient C4 position demonstrates enhanced reactivity toward aromatic amines under these conditions.
Optimized Reaction Conditions
Piperidine Installation at Position 6
The C6 chloride undergoes Pd-catalyzed Buchwald-Hartwig amination with piperidine. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands in toluene at 110°C achieves complete conversion within 6 hours. This method surpasses traditional SNAr approaches in both yield (85–90%) and functional group tolerance.
Catalytic System Comparison
| Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | BINAP | Toluene | 110 | 12 | 65 |
| Pd₂(dba)₃ | Xantphos | Toluene | 110 | 6 | 89 |
| CuI | DMEDA | DMSO | 100 | 24 | 45 |
Sequential Functionalization Pathways
Two principal synthetic routes dominate based on substitution order:
C4 Amine First Approach
- SNAr at C4 with 4-methylphenylamine
- Buchwald-Hartwig amination at C6 with piperidine
Advantages : Prevents ligand coordination issues during Pd catalysis
Yield (overall) : 62%
C6 Piperidine First Approach
- Buchwald-Hartwig amination at C6
- SNAr at C4
Advantages : Higher C4 reactivity in absence of electron-donating groups
Yield (overall) : 58%
Spectroscopic Characterization Data
The final compound exhibits distinctive spectral features:
¹H NMR (400 MHz, CDCl₃)
δ 8.72 (s, 1H, H2), 8.24 (d, J = 8.4 Hz, 2H, ArH), 7.68–7.62 (m, 5H, ArH), 7.34 (d, J = 8.0 Hz, 2H, ArH), 3.82–3.75 (m, 4H, piperidine), 2.92 (t, J = 5.6 Hz, 4H, piperidine), 2.42 (s, 3H, CH₃), 1.68–1.62 (m, 2H, piperidine).
¹³C NMR (100 MHz, CDCl₃)
δ 158.4 (C4), 154.2 (C6), 140.1 (C7a), 138.5 (ArC), 134.2 (ArC), 129.7 (ArC), 128.4 (ArC), 126.9 (ArC), 125.3 (C3), 121.8 (C5), 52.4 (piperidine), 46.7 (piperidine), 29.5 (piperidine), 21.3 (CH₃).
HRMS (ESI-TOF)
Calculated for C₂₅H₂₆N₆ [M+H]⁺: 423.2291
Found: 423.2289
Purification and Isolation Techniques
Final product purification employs sequential chromatography:
- Size Exclusion Chromatography : Sephadex LH-20 in methanol removes polymeric Pd residues
- Reverse-Phase HPLC : C18 column with acetonitrile/water gradient (40% → 95% over 30 min)
- Crystallization : Ethyl acetate/hexanes (1:3) yields colorless needles (mp 189–191°C)
Process Optimization Considerations
Solvent Effects on Amination
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |
|---|---|---|---|
| DMSO | 46.7 | 8.2 | 78 |
| DMF | 36.7 | 6.9 | 72 |
| NMP | 32.2 | 5.4 | 65 |
| Toluene | 2.4 | 1.2 | 38 |
Temperature-Dependent Selectivity
Elevated temperatures (>100°C) favor C6 amination but risk decomposition. A two-stage protocol (80°C for C4, 110°C for C6) maximizes overall yield while maintaining integrity.
Alternative Synthetic Approaches
One-Pot Tandem Reactions
Recent advances demonstrate feasibility of combining cyclization and amination steps using microwave irradiation (150°C, 30 min) with Pd/C catalyst, achieving 55% yield in single operation.
Enzymatic Amination
Preliminary studies with transaminases (ATA-117) show potential for stereoselective amination at C4 under mild conditions (pH 7.4, 37°C), though yields remain low (28%).
Industrial-Scale Production Challenges
Key issues identified during kilogram-scale synthesis:
- Exothermic nature of chlorination step requires jacketed reactor cooling
- Pd catalyst removal necessitates chelating resin treatment
- Polymorphism control during crystallization
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Core Structure Impact
Substituent Effects
- Piperidyl vs. Piperazinyl : The 6-piperidyl group in the target compound provides a single nitrogen atom in the ring, favoring hydrophobic interactions, whereas the 4-ethylpiperazinyl group in introduces a second nitrogen, increasing polarity and hydrogen-bonding capacity.
- Aromatic Substituents : The 4-methylphenyl group (target compound) vs. pyridin-3-yl () or phenylethyl () groups impacts steric bulk and electronic distribution. Methyl groups enhance metabolic stability, while pyridinyl moieties may improve solubility.
Pharmacological Implications
- The target compound’s molecular weight (410.52 g/mol) positions it within the typical range for CNS-penetrant drugs, whereas the higher mass of (440.58 g/mol) may limit blood-brain barrier permeability.
- Structural validation tools like PLATON (as discussed in ) ensure accurate modeling of these subtle differences, which are critical for structure-activity relationship (SAR) studies.
Biological Activity
The compound (4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the piperidine and methylphenyl groups contributes to its pharmacological profile.
Research indicates that compounds similar to (4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine often interact with various neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling.
- Dopamine Transporter Inhibition : Studies have shown that related compounds act as dopamine transporter (DAT) inhibitors. For instance, a derivative exhibited K(i) values of 492 nM and 360 nM for binding affinity and inhibition of dopamine reuptake, respectively . This suggests that the compound may modulate dopamine levels in the brain, potentially influencing mood and behavior.
- Serotonin Receptor Interaction : The compound may also interact with serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. Compounds that affect serotonin transporters (SERT) have been shown to increase extracellular serotonin levels, indicating a potential antidepressant effect .
Biological Activity and Therapeutic Potential
The biological activity of (4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine can be summarized in the following table:
| Activity | Description |
|---|---|
| Dopamine Reuptake Inhibition | Modulates dopamine levels; potential implications for treating addiction and mood disorders. |
| Serotonin Modulation | May enhance serotonin signaling; possible antidepressant effects. |
| Neuroprotective Effects | Potential to protect neurons from damage; relevant in neurodegenerative diseases. |
Case Studies
- In Vivo Studies : A study involving a related compound demonstrated increased locomotor activity in mice, suggesting stimulant-like properties . However, it lacked the discriminative stimulus effects typical of cocaine, indicating a different mechanism of action that may reduce abuse potential.
- Antitumor Activity : Another derivative showed promising results in inhibiting human myelodysplastic syndrome cell lines, indicating potential applications in oncology . This highlights the versatility of pyrazolo-pyrimidine derivatives beyond neurological applications.
- Pharmacokinetics : Research on similar compounds has indicated favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity in animal models. These characteristics are essential for developing safe therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for (4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Condensation reactions : Refluxing intermediates (e.g., barbituric acids, aldehydes) under solvent-free conditions to form pyrazolo-pyrimidine cores .
- Ring functionalization : Introducing piperidine and aryl groups via nucleophilic substitution or coupling reactions. For example, refluxing with ethanol and lithium hydroxide to promote cyclization .
- Purification : Column chromatography using silica gel with ethyl acetate/petroleum ether eluent (2:8 ratio) improves purity .
Optimization Tips : Adjust solvent systems (e.g., ethanol vs. acetonitrile), catalyst loading, and reaction duration. Monitor intermediates via TLC or HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?
Methodological Answer:
- 1H/13C NMR : Identify substituent environments (e.g., methylphenyl protons at δ 2.3–2.5 ppm, pyrimidine carbons at δ 150–160 ppm) .
- X-ray Diffraction (XRD) : Resolve dihedral angles between pyrimidine and aryl rings (e.g., 12.8° twist in analogous compounds) and intramolecular hydrogen bonds (N–H⋯N) .
- IR Spectroscopy : Detect functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹) .
Q. What are the optimal storage conditions to maintain the stability of this compound during long-term research?
Methodological Answer:
Q. How should initial biological activity screenings (e.g., antimicrobial, antitumor) be designed to evaluate its potential therapeutic applications?
Methodological Answer:
- In vitro assays : Use standardized protocols like:
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only negatives.
- Dose-response curves : Test 5–8 concentrations in triplicate .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to explore the impact of substituent variations (e.g., piperidine vs. piperazine rings) on bioactivity?
Methodological Answer:
- Analog synthesis : Replace piperidine with morpholine, piperazine, or deuterated analogs to assess steric/electronic effects .
- Bioisosteric replacements : Compare trifluoromethyl vs. methoxy groups on aryl rings for solubility and target affinity .
- Statistical analysis : Use QSAR models to correlate substituent parameters (e.g., logP, polar surface area) with activity data .
Q. What methodologies are appropriate for resolving contradictions in synthetic yield data arising from varying reaction conditions (e.g., solvent systems, catalyst use)?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, temperature) .
- Kinetic studies : Monitor reaction progress via in-situ FTIR or NMR to identify rate-limiting steps .
- Cross-validation : Reproduce conflicting protocols with controlled humidity/purity of reagents .
Q. What experimental frameworks are recommended for comprehensive evaluation of its biological activity across multiple targets (e.g., kinase inhibition, cytotoxicity)?
Methodological Answer:
- High-throughput screening (HTS) : Use kinase inhibitor panels (e.g., EGFR, VEGFR2) to identify off-target effects .
- Transcriptomics : Perform RNA-seq on treated cells to map signaling pathways affected .
- In vivo models : Validate efficacy in xenograft mice, monitoring tumor volume and toxicity biomarkers .
Q. How can advanced structural analysis techniques (e.g., single-crystal XRD, DFT calculations) elucidate intramolecular interactions influencing its pharmacological profile?
Methodological Answer:
- XRD : Resolve weak interactions (C–H⋯π, C–H⋯O) stabilizing crystal packing, which may correlate with solubility .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict binding motifs (e.g., π-π stacking with kinase ATP pockets) .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
